molecular formula C8H12O2S B13307411 Ethyl2-(thiolan-3-ylidene)acetate

Ethyl2-(thiolan-3-ylidene)acetate

Cat. No.: B13307411
M. Wt: 172.25 g/mol
InChI Key: BOJAVRUWSSQQKS-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of sodium 2-cyanoethene-1,1-bis(thiolates) with dibromobutanes in dimethylformamide (DMF) to yield 1,3-dithiolanes . This reaction typically proceeds at room temperature, providing good yields of the desired product.

Industrial Production Methods

Industrial production of ethyl 2-(thiolan-3-ylidene)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiolane derivatives .

Scientific Research Applications

Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Ethyl 2-(thiolan-3-ylidene)acetate can be compared with other similar compounds, such as:

  • 2-(1,3-dithiolan-2-ylidene)malononitrile
  • 2-cyano-2-(1,3-dithiolan-2-ylidene)-acetamides
  • Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate

These compounds share similar structural features but differ in their functional groups and specific applications. Ethyl 2-(thiolan-3-ylidene)acetate is unique due to its specific ester functionality, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

ethyl (2E)-2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+

InChI Key

BOJAVRUWSSQQKS-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCSC1

Canonical SMILES

CCOC(=O)C=C1CCSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.